molecular formula C36H66O13 B12761356 Sucrose 6,6'-dilaurate CAS No. 20881-06-5

Sucrose 6,6'-dilaurate

Cat. No.: B12761356
CAS No.: 20881-06-5
M. Wt: 706.9 g/mol
InChI Key: ITWBEULHMPBCFM-SDBGFSJOSA-N
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Description

Sucrose 6,6’-dilaurate is a sucrose fatty acid ester, specifically a diester of sucrose and lauric acid. This compound is known for its surfactant properties and is used in various applications, including food, cosmetics, and pharmaceuticals. It is a non-ionic surfactant, which means it does not carry a charge, making it suitable for a wide range of formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sucrose 6,6’-dilaurate can be synthesized through the transesterification of sucrose with lauric acid or its derivatives. One common method involves the use of methyl laurate and sucrose in the presence of a catalyst such as potassium carbonate. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (60-90°C) and under ultrasonic frequencies to enhance the yield .

Industrial Production Methods

Industrial production of sucrose 6,6’-dilaurate often involves a two-stage process. In the first stage, lauric acid is esterified with methanol to produce methyl laurate. In the second stage, methyl laurate undergoes transesterification with sucrose to form sucrose 6,6’-dilaurate. This process is optimized for high yield and purity, with conditions such as temperature, residence time, and catalyst concentration being carefully controlled .

Chemical Reactions Analysis

Types of Reactions

Sucrose 6,6’-dilaurate primarily undergoes esterification and transesterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of sucrose and lauric acid.

Common Reagents and Conditions

    Esterification: Lauric acid, methanol, and an acid catalyst.

    Transesterification: Methyl laurate, sucrose, and a base catalyst like potassium carbonate.

    Hydrolysis: Acidic or basic conditions with water.

Major Products Formed

    Esterification: Methyl laurate.

    Transesterification: Sucrose 6,6’-dilaurate.

    Hydrolysis: Sucrose and lauric acid.

Scientific Research Applications

Sucrose 6,6’-dilaurate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sucrose 6,6’-dilaurate involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. In biological systems, it can interact with cell membranes, enhancing the permeability and facilitating the delivery of active compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sucrose 6,6’-dilaurate is unique due to its dual lauric acid esterification, providing enhanced surfactant properties compared to its monoester counterparts. This makes it particularly effective in applications requiring strong emulsification and stability.

Properties

CAS No.

20881-06-5

Molecular Formula

C36H66O13

Molecular Weight

706.9 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-5-(dodecanoyloxymethyl)-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate

InChI

InChI=1S/C36H66O13/c1-3-5-7-9-11-13-15-17-19-21-28(38)45-23-26-30(40)32(42)33(43)35(47-26)49-36(25-37)34(44)31(41)27(48-36)24-46-29(39)22-20-18-16-14-12-10-8-6-4-2/h26-27,30-35,37,40-44H,3-25H2,1-2H3/t26-,27-,30-,31-,32+,33-,34+,35-,36+/m1/s1

InChI Key

ITWBEULHMPBCFM-SDBGFSJOSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCC)O)O)CO)O)O)O

Canonical SMILES

CCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCC)O)O)CO)O)O)O

Origin of Product

United States

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